2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Description
2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide is a pyrimidine-derived acetamide featuring a 1,3-dimethyl-2,6-dioxo-tetrahydropyrimidine core linked to an acetamide group via a methylene bridge. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5,10H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSNOMNOYJETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with an amino acid derivative in the presence of a coupling agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Research indicates that 2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds is around 256 µg/mL.
Cytotoxicity
Investigations into the cytotoxic effects of the compound have demonstrated selective toxicity towards cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against human cancer cells while sparing normal cells.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Notably, studies have highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Research
A study investigated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of the compound. It was found that certain derivatives effectively inhibited acetylcholinesterase activity in vitro and showed promise for further development as therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrimidine Modifications
The target compound shares a 1,3-dimethyl-2,6-dioxo-tetrahydropyrimidine core with analogs such as 2-Chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide (C₉H₁₂ClN₃O₃) .
Acetamide Side-Chain Variations
- Thio-Linked Derivatives: Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () utilize a sulfanyl (‒S‒) linker instead of a methylene bridge.
- TRPA1 Antagonists : HC-030031 and CHEM-5861528 () replace the pyrimidine core with a purine system but retain the acetamide side chain. These compounds exhibit TRPA1 inhibition (IC₅₀: 4–10 μM), suggesting that pyrimidine-to-purine substitutions can modulate target specificity .
Comparative Data Table
Key Research Findings
Amino vs. Chloro Substitution: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to chloro analogs, which may enhance solubility and receptor-binding efficiency .
Core Heterocycle Impact : Pyrimidine-based analogs (e.g., ) differ from purine derivatives () in electronic structure, influencing their interaction with biological targets like TRPA1 .
Synthetic Flexibility: Thio-linked derivatives (–9, 12) demonstrate robust synthetic yields (60%–80%) and thermal stability, whereas amino-substituted compounds may require milder conditions to preserve reactive groups .
Biological Activity
2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide (CAS No. 1092292-63-1) is a complex organic compound characterized by a unique pyrimidine structure integrated with a dioxo moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N4O3, with a molecular weight of approximately 224.23 g/mol. The presence of amino and carbonyl functional groups suggests that this compound may engage in various biochemical interactions that could lead to significant biological effects.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. In a study involving the synthesis of novel heterocycles, many derivatives displayed significant antimicrobial activity against a range of bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Target Organisms |
|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus |
| Compound B | Antifungal | C. albicans |
| 2-Amino-N-[...] | Antimicrobial | Broad-spectrum |
2. Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells . Molecular docking studies suggest that the compound interacts effectively with specific biological targets involved in cancer proliferation.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular metabolism and proliferation. The presence of the dioxo group is particularly significant as it may enhance the compound's reactivity towards nucleophiles in biological systems.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to 2-Amino-N-[...]. For instance:
Case Study 1: Synthesis and Testing
A recent study synthesized several derivatives based on the pyrimidine framework and evaluated their antimicrobial and anticancer properties. Among these derivatives, one exhibited an IC50 value of 10 µM against MCF-7 cells and showed effective inhibition of bacterial growth in clinical isolates .
Case Study 2: Molecular Docking Analysis
Molecular docking simulations have revealed that the compound binds strongly to target proteins involved in cancer signaling pathways. This binding affinity suggests potential for therapeutic applications in oncology .
Q & A
Q. Table 1. Comparative NMR Data for Pyrimidinyl Acetamides
Q. Table 2. Biological Activity of Structural Analogs
| Compound Class | Assay Type | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Thieno-pyrimidine | Cholinesterase | 8.2 µM | |
| Chlorophenyl acetamide | S. aureus | 32 µg/mL |
Key Considerations
- Advanced Techniques : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science, Biopolymers and Cell) for experimental validation.
- Data Interpretation : Cross-reference spectral and biological data with substituent effects to minimize ambiguity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
